molecular formula C10H14N2O2 B1382286 Methyl 3-(1-ethylpyrazol-4-yl)but-2-enoate CAS No. 1563994-30-8

Methyl 3-(1-ethylpyrazol-4-yl)but-2-enoate

Cat. No.: B1382286
CAS No.: 1563994-30-8
M. Wt: 194.23 g/mol
InChI Key: CANIVZWVMJIYES-UHFFFAOYSA-N
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Description

Methyl 3-(1-ethylpyrazol-4-yl)but-2-enoate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl ester group and a but-2-enoate moiety attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-ethylpyrazol-4-yl)but-2-enoate typically involves the reaction of 1-ethylpyrazole with methyl acrylate under basic conditions. The reaction proceeds through a Michael addition mechanism, where the nucleophilic pyrazole attacks the electrophilic double bond of methyl acrylate, followed by proton transfer and subsequent esterification.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazole carboxylic acids.

    Reduction: The compound can be reduced to form pyrazoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.

Major Products:

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazoline derivatives.

    Substitution: Pyrazole amides or pyrazole alcohols.

Scientific Research Applications

Methyl 3-(1-ethylpyrazol-4-yl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Methyl 3-(1-ethylpyrazol-4-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

  • Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate
  • Ethyl 3-(1-ethylpyrazol-4-yl)but-2-enoate
  • Methyl 3-(1-phenylpyrazol-4-yl)but-2-enoate

Uniqueness: Methyl 3-(1-ethylpyrazol-4-yl)but-2-enoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the methyl ester group at the 3-position allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

methyl 3-(1-ethylpyrazol-4-yl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-12-7-9(6-11-12)8(2)5-10(13)14-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANIVZWVMJIYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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